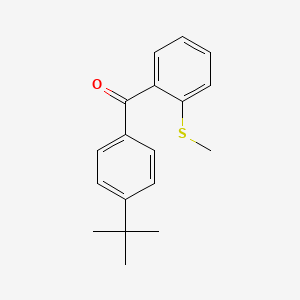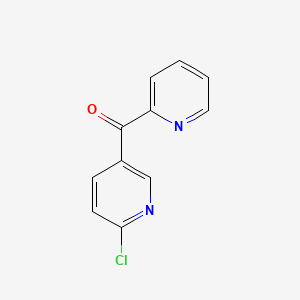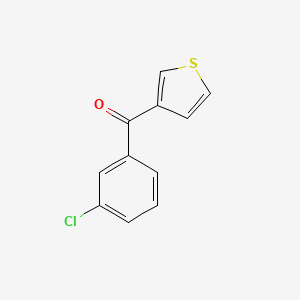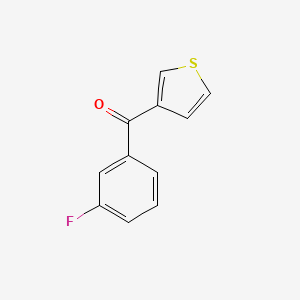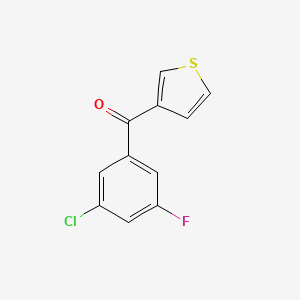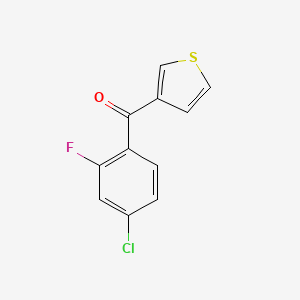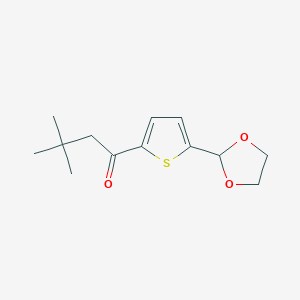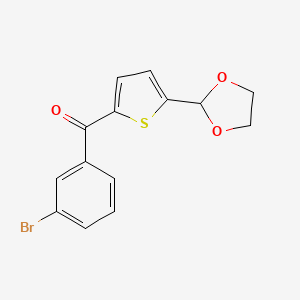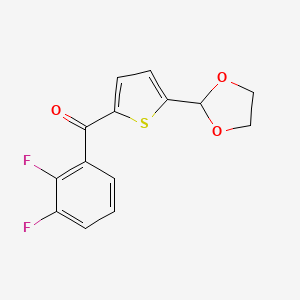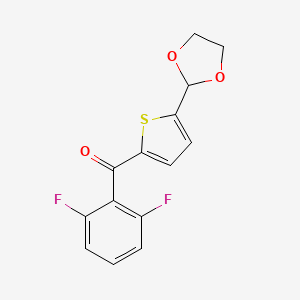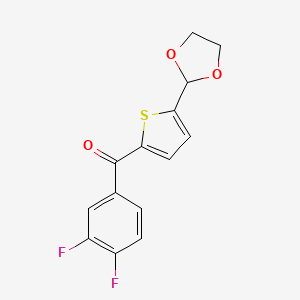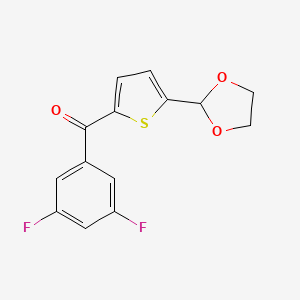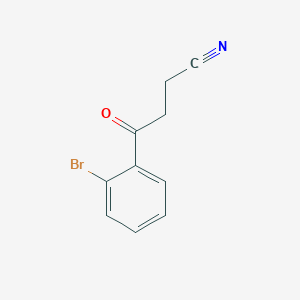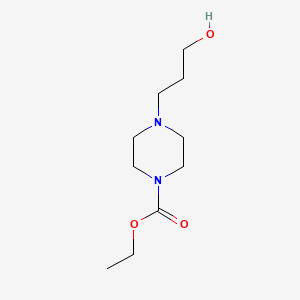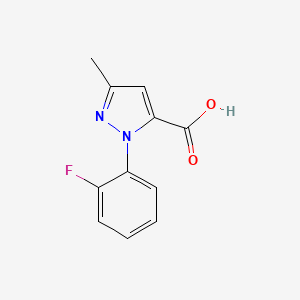
1-(2-Fluorophenyl)-3-methyl-1h-pyrazole-5-carboxylic acid
Übersicht
Beschreibung
1-(2-Fluorophenyl)-3-methyl-1h-pyrazole-5-carboxylic acid, also known as FMPCA, is a carboxylic acid with a fluorophenyl group and a pyrazole ring. It is an organic compound that has been used in a variety of scientific research applications.
Wissenschaftliche Forschungsanwendungen
Aurora Kinase Inhibition
A compound structurally related to 1-(2-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid, specifically designed to inhibit Aurora A kinase, suggests potential applications in cancer treatment. Aurora kinases are crucial for cell division, and their inhibition can be a strategy for cancer therapy (ロバート ヘンリー,ジェームズ, 2006).
Crystal Structure Analysis
The synthesis and crystal structure determination of pyrazole compounds, including derivatives similar to the compound , have been reported. These studies help in understanding the molecular geometry and potential interactions of these compounds (Wan-Sin Loh et al., 2013).
Theoretical and Experimental Investigations
Research on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a derivative of the compound, combined experimental and theoretical studies to provide insights into its structural and electronic properties. Such studies contribute to understanding the compound's reactivity and stability (S. Viveka et al., 2016).
Synthesis and Functionalization Reactions
Functionalization reactions involving pyrazole-carboxylic acid derivatives have been explored, highlighting the versatility of these compounds in synthesizing new molecules with potential bioactive properties (İ. Yıldırım & F. Kandemirli, 2006).
Coordination Complexes Synthesis
Synthesis and characterization of coordination complexes from pyrazole-dicarboxylate acid derivatives indicate the potential of these compounds in materials science, particularly in the development of new metal-organic frameworks (S. Radi et al., 2015).
Antibacterial Activity
Pyrazolopyridines, synthesized from derivatives similar to 1-(2-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid, have shown antibacterial activities, suggesting their potential application in developing new antibacterial agents (T. Maqbool et al., 2014).
Eigenschaften
IUPAC Name |
2-(2-fluorophenyl)-5-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2/c1-7-6-10(11(15)16)14(13-7)9-5-3-2-4-8(9)12/h2-6H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHKBTXNLXBMUBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)O)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101197811 | |
| Record name | 1-(2-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101197811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-3-methyl-1h-pyrazole-5-carboxylic acid | |
CAS RN |
948293-26-3 | |
| Record name | 1-(2-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=948293-26-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101197811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



